

# GSK3735967: An In-depth Technical Profile of a Selective DNMT1 Inhibitor

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## Compound of Interest

Compound Name: GSK3735967

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This technical guide provides a comprehensive overview of the selectivity profile of **GSK3735967**, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). The document details its inhibitory activity against other DNMTs, the experimental protocols used for its characterization, and visual representations of its mechanism and experimental workflows.

## Core Selectivity Profile

**GSK3735967** is a member of the dicyanopyridine class of compounds and has been identified as a highly potent and selective inhibitor of DNMT1.[1][2] Its primary mechanism of action involves the intercalation into hemimethylated DNA at CpG sites, which prevents the DNMT1 active-site loop from accessing the DNA and carrying out the methylation process.[3]

## Quantitative Inhibitory Activity

The inhibitory potency of **GSK3735967** has been quantified against DNMT1. While specific IC50 values for DNMT3A and DNMT3B are not publicly available, compounds from the same chemical class have demonstrated a high degree of selectivity for DNMT1. For instance, a

structurally related dicyanopyridine inhibitor, GSK3685032, exhibits over 2,500-fold selectivity for DNMT1 over DNMT3A and DNMT3B.[4] This strongly suggests a similar selectivity profile for **GSK3735967**.

Target Enzyme	IC50 (nM)	Selectivity vs. DNMT1
DNMT1	40	1x
DNMT3A	>100,000 (estimated)	>2500x
DNMT3B	>100,000 (estimated)	>2500x

Note: IC50 values for DNMT3A and DNMT3B are estimated based on the reported selectivity of over 2,500-fold for the closely related compound GSK3685032.

## Experimental Protocols

The determination of the inhibitory activity and selectivity of **GSK3735967** and related compounds is typically performed using a Scintillation Proximity Assay (SPA). This biochemical assay is a robust and sensitive method for measuring the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-methionine (SAM) to a DNA substrate.

### Scintillation Proximity Assay (SPA) for DNMT Inhibition

Objective: To quantify the enzymatic activity of DNMT1, DNMT3A, and DNMT3B in the presence of varying concentrations of an inhibitor to determine its IC50 value.

Materials:

- Recombinant human DNMT1, DNMT3A/DNMT3L, and DNMT3B/DNMT3L enzymes.
- Hemimethylated DNA substrate (e.g., a biotinylated hairpin oligonucleotide with CpG sites).
- [<sup>3</sup>H]-S-adenosyl-L-methionine ([<sup>3</sup>H]-SAM) as the methyl donor.
- Streptavidin-coated SPA beads.
- Assay buffer (e.g., Tris-HCl, DTT, EDTA, MgCl<sub>2</sub>).

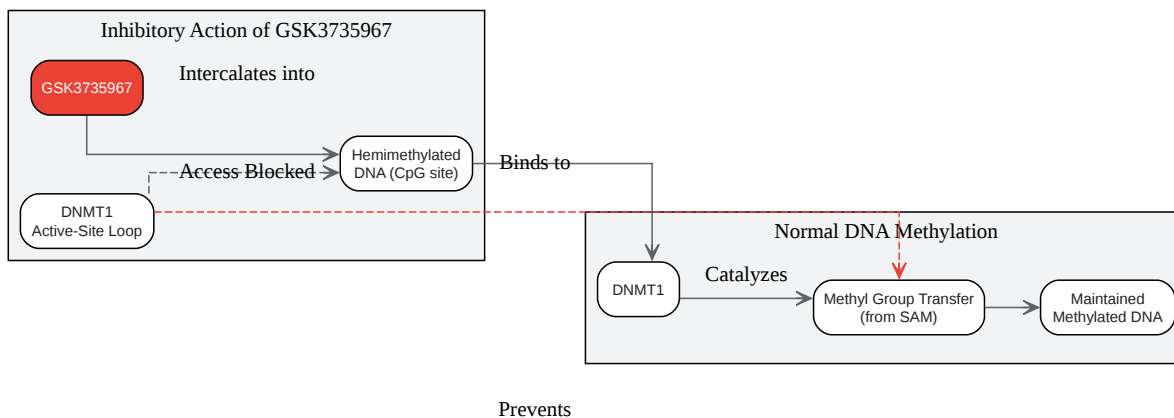
- Microplates (e.g., 384-well).
- Scintillation counter.

#### Procedure:

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing the assay buffer, the respective DNMT enzyme, and the hemimethylated DNA substrate.
- **Inhibitor Addition:** **GSK3735967** is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is also prepared.
- **Initiation of Reaction:** The enzymatic reaction is initiated by the addition of [<sup>3</sup>H]-SAM.
- **Incubation:** The reaction plate is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for enzymatic methylation of the DNA substrate.
- **Assay Termination and Bead Addition:** The reaction is stopped, and streptavidin-coated SPA beads are added to each well. The biotinylated DNA substrate binds to the streptavidin on the beads.
- **Signal Detection:** When the [<sup>3</sup>H]-methyl group is transferred to the DNA, it is brought into close proximity to the scintillant embedded in the SPA beads. This proximity allows the beta particles emitted from the tritium to stimulate the scintillant, producing light that is detected by a scintillation counter. Unincorporated [<sup>3</sup>H]-SAM is not in close enough proximity to the beads to generate a signal.
- **Data Analysis:** The amount of light emitted is proportional to the amount of DNA methylation. The percentage of inhibition at each concentration of **GSK3735967** is calculated relative to the control. The IC<sub>50</sub> value is then determined by fitting the data to a dose-response curve.

## Visualizations

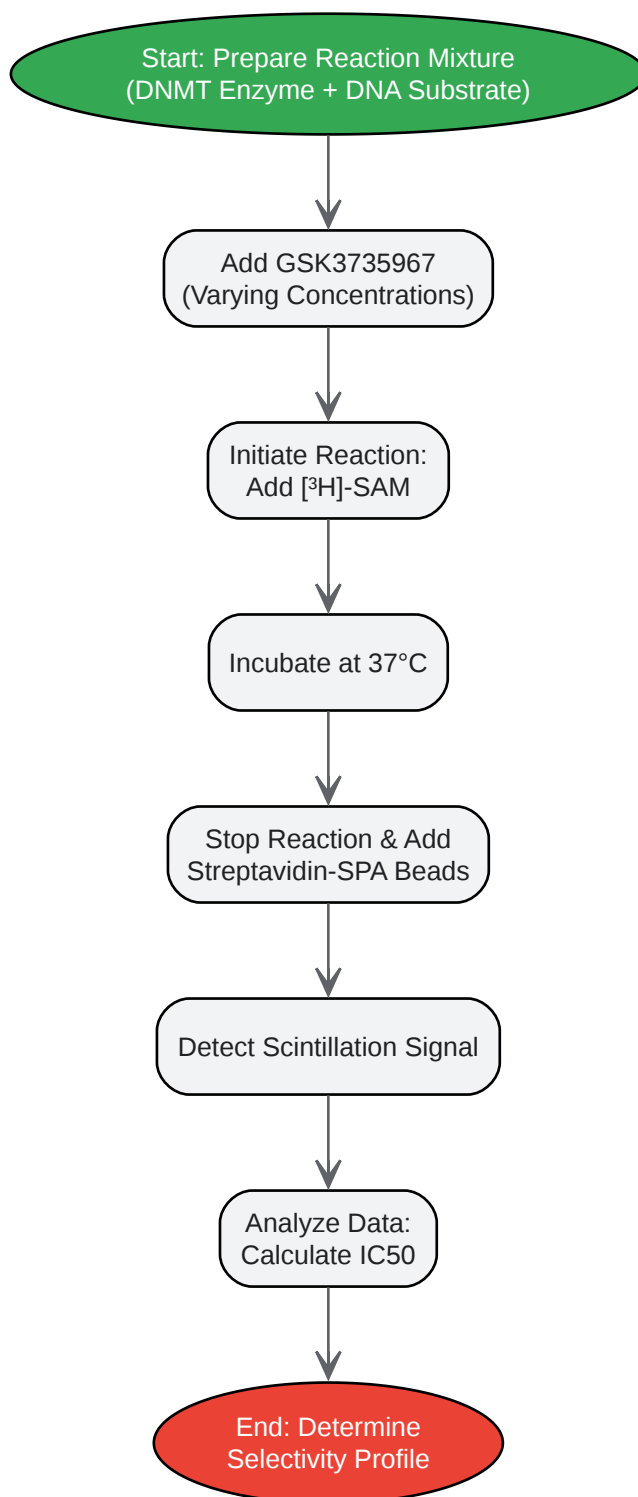
### Signaling Pathway: Mechanism of DNMT1 Inhibition by **GSK3735967**



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Caption: Mechanism of DNMT1 inhibition by **GSK3735967**.

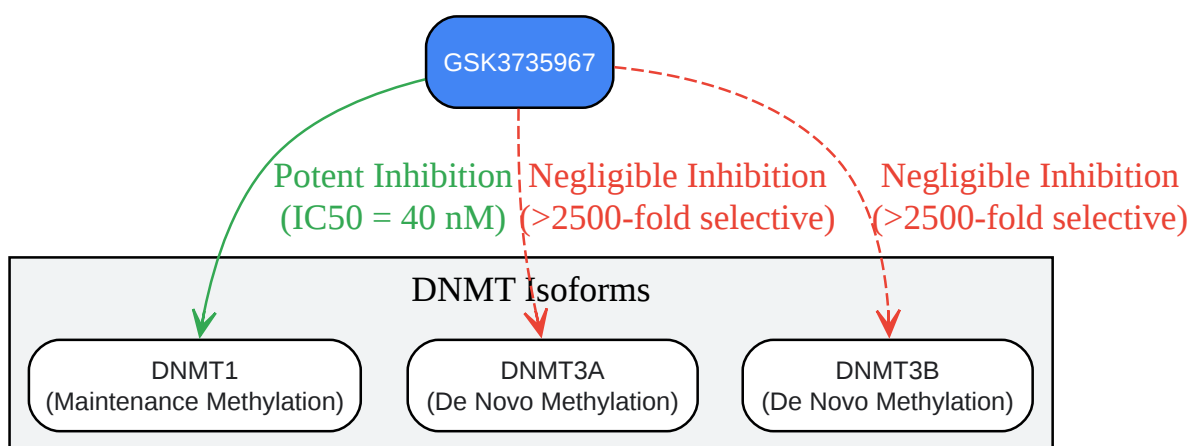
## Experimental Workflow: Scintillation Proximity Assay



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Caption: Workflow of the Scintillation Proximity Assay (SPA).

## Logical Relationship: Selectivity Profile of GSK3735967



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- [2. researchgate.net \[researchgate.net\]](#)
- [3. Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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